molecular formula C8H13ClF3N B2682448 2-(Trifluoromethyl)spiro[3.3]heptan-2-amine hydrochloride CAS No. 2243515-09-3

2-(Trifluoromethyl)spiro[3.3]heptan-2-amine hydrochloride

Cat. No.: B2682448
CAS No.: 2243515-09-3
M. Wt: 215.64
InChI Key: QTMJYTMLTZSYLQ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)spiro[33]heptan-2-amine hydrochloride is a chemical compound known for its unique spirocyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)spiro[3.3]heptan-2-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a suitable cyclizing agent under controlled conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)spiro[3.3]heptan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

2-(Trifluoromethyl)spiro[3.3]heptan-2-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used in the development of novel pharmaceuticals due to its unique structural features and potential biological activity.

    Material Science: The compound is explored for its potential use in the synthesis of advanced materials with unique properties.

    Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules.

    Industrial Applications: The compound is investigated for its potential use in industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)spiro[3.3]heptan-2-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)spiro[3.3]heptan-2-ol: Similar spirocyclic structure but with a hydroxyl group instead of an amine.

    2-(Trifluoromethyl)spiro[3.3]heptane: Lacks the amine group, making it less reactive in certain chemical reactions.

    2-(Trifluoromethyl)cyclohexanamine: Similar trifluoromethyl group but with a different cyclic structure.

Uniqueness

2-(Trifluoromethyl)spiro[3.3]heptan-2-amine hydrochloride is unique due to its combination of a spirocyclic structure and a trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(trifluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3N.ClH/c9-8(10,11)7(12)4-6(5-7)2-1-3-6;/h1-5,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMJYTMLTZSYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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